3-hydroxyundecanoyl-CoA

Fatty Acid β-Oxidation Acyl-CoA Dehydrogenase Enzyme Specificity

3-Hydroxyundecanoyl-CoA occupies a unique chain-length specificity boundary (C11) critical for accurate M/SCHAD (HADH) enzyme activity studies. Unlike shorter (C4) or longer (C16) analogs, this medium-chain 3-hydroxyacyl-CoA correctly recruits the medium/short-chain dehydrogenase isoform, ensuring physiologically relevant metabolic routing and kinetic data in mitochondrial β-oxidation reconstitution, carnitine shuttle threshold, and acylcarnitine profiling workflows.

Molecular Formula C32H56N7O18P3S
Molecular Weight 951.8 g/mol
Cat. No. B15548797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxyundecanoyl-CoA
Molecular FormulaC32H56N7O18P3S
Molecular Weight951.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H56N7O18P3S/c1-4-5-6-7-8-9-10-20(40)15-23(42)61-14-13-34-22(41)11-12-35-30(45)27(44)32(2,3)17-54-60(51,52)57-59(49,50)53-16-21-26(56-58(46,47)48)25(43)31(55-21)39-19-38-24-28(33)36-18-37-29(24)39/h18-21,25-27,31,40,43-44H,4-17H2,1-3H3,(H,34,41)(H,35,45)(H,49,50)(H,51,52)(H2,33,36,37)(H2,46,47,48)
InChIKeyJIOGXINZSOQEGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyundecanoyl-CoA Procurement Guide: Medium-Chain (C11) Fatty Acyl-CoA for Metabolic and Enzymatic Research


3-Hydroxyundecanoyl-CoA (C11:0 3-hydroxyacyl-CoA) is a medium-chain, 3-hydroxylated acyl-CoA derivative classified within the (S)-3-hydroxyacyl-CoA organic compound family. It functions as the obligate intermediate in the third step of the mitochondrial β-oxidation cycle for an 11-carbon fatty acid, undergoing NAD⁺-dependent dehydrogenation to 3-oxoundecanoyl-CoA by medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD; EC 1.1.1.35) [1][2]. Commercially available as a research-grade coenzyme A derivative with molecular weight 951.81 g/mol and CAS 898249-71-3, this compound enables precise interrogation of fatty acid oxidation pathways where chain length between short-chain (C4-C6) and long-chain (C12-C16) substrates critically influences enzyme selection and metabolic fate [1][2].

Why In-Class 3-Hydroxyacyl-CoA Analogs Cannot Substitute for 3-Hydroxyundecanoyl-CoA in Mechanistic Studies


Generic substitution of 3-hydroxyacyl-CoA analogs fails because mitochondrial β-oxidation enzymes exhibit strict chain-length specificity thresholds that create discrete metabolic routing partitions. M/SCHAD (HADH) demonstrates optimal catalytic activity toward medium-chain substrates in the C4-C10 range, with markedly reduced efficiency for long-chain (C12-C16) substrates that instead require the trifunctional protein-associated LCHAD enzyme [1][2]. 3-Hydroxyundecanoyl-CoA (C11) occupies a biochemically distinct position at the boundary between these specificity domains, meaning that substitution with shorter (e.g., 3-hydroxybutyryl-CoA, C4) or longer (e.g., 3-hydroxypalmitoyl-CoA, C16) analogs fundamentally alters which enzyme isoform is recruited, which metabolic compartment processes the substrate, and which downstream regulatory signals are generated. This chain-length-dependent enzyme selection has direct implications for in vitro assay design, disease model fidelity, and metabolic flux quantification [1][2].

Quantitative Differentiation of 3-Hydroxyundecanoyl-CoA Versus Chain-Length Analogs


Chain-Length Specificity Threshold: C11 Positions Between M/SCHAD (C4-C10) and LCHAD (C12-C16) Enzyme Domains

3-Hydroxyundecanoyl-CoA (C11) occupies a biochemically distinct position at the chain-length specificity threshold between medium/short-chain 3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). M/SCHAD, the soluble dimeric enzyme responsible for oxidizing medium-chain substrates, exhibits optimal activity toward acyl chains of C4-C10 in length [1][2]. In contrast, LCHAD, a membrane-bound component of the mitochondrial trifunctional protein, demonstrates optimal activity against 3-hydroxyacyl-CoA substrates of C12-C16 chain length and is inactive at C4 [3][4]. Consequently, 3-hydroxyundecanoyl-CoA (C11) cannot be reliably substituted with shorter (C4-C10) or longer (C12-C16) analogs without fundamentally altering which enzyme isoform catalyzes the dehydrogenation reaction and which metabolic compartment processes the intermediate [1][3].

Fatty Acid β-Oxidation Acyl-CoA Dehydrogenase Enzyme Specificity

Acyl-CoA Classification Distinction: Medium-Chain (C5-C11) Versus Long-Chain (C12-C20) Metabolic Routing

3-Hydroxyundecanoyl-CoA is unequivocally classified as a medium-chain acyl-CoA based on its 11-carbon acyl moiety, which falls within the C5-C11 medium-chain range [1][2]. This classification determines its metabolic routing: medium-chain acyl-CoAs enter mitochondria via a carnitine-independent mechanism and are substrates for medium-chain acyl-CoA synthase, whereas long-chain acyl-CoAs (C12-C20) require the carnitine shuttle (carnitine palmitoyltransferase system) for mitochondrial import [1][3]. The C11 chain length therefore places 3-hydroxyundecanoyl-CoA in a distinct transport and activation category compared to analogs with 12 or more carbons (e.g., 3-hydroxylauroyl-CoA, 3-hydroxypalmitoyl-CoA), which are subject to different regulatory controls including malonyl-CoA inhibition of CPT1 [1][3].

Acyl-CoA Metabolism Carnitine Shuttle Mitochondrial Transport

M/SCHAD Exhibits Broad Substrate Tolerance While LCHAD Shows Sharp Chain-Length Specificity Cutoffs

M/SCHAD (HADH) demonstrates broad substrate tolerance across medium-chain lengths, with the literature reporting activity toward substrates from C4 to C10 [1][2]. By contrast, LCHAD activity against 3-hydroxyacyl-CoA substrates is optimal for C12-C16 compounds and is reported to be inactive at C4 [3]. This functional dichotomy means that 3-hydroxyundecanoyl-CoA (C11) may serve as a substrate for either enzyme depending on assay conditions and tissue source, whereas longer analogs (e.g., 3-hydroxypalmitoyl-CoA, C16) are restricted to LCHAD-mediated oxidation and shorter analogs (e.g., 3-hydroxybutyryl-CoA, C4) are restricted to M/SCHAD-mediated oxidation [1][3]. This unique positioning at the boundary of enzyme specificity enables experimental designs that cannot be achieved with more clearly segregated chain-length analogs.

Substrate Specificity Enzyme Kinetics HADH

Commercial Availability and Defined Physicochemical Identity

3-Hydroxyundecanoyl-CoA is commercially available as a defined chemical entity with verified CAS registry number 898249-71-3, molecular formula C₃₂H₅₆N₇O₁₈P₃S, and molecular weight 951.81 g/mol, as documented by multiple independent suppliers [1]. This unambiguous chemical identity contrasts with in-house synthesized or enzymatically generated preparations that may contain mixed chain-length species or stereoisomeric contaminants. The availability of a characterized commercial standard enables reproducible quantitative analysis, calibration of LC-MS/MS methods for metabolomics studies, and consistent enzyme kinetic measurements across independent laboratories [1].

Chemical Procurement Analytical Standard Quality Control

Optimal Procurement-Driven Applications for 3-Hydroxyundecanoyl-CoA


Medium-Chain Fatty Acid Oxidation (mcFAO) Enzyme Assay Substrate

Used as the specific substrate for M/SCHAD (HADH, EC 1.1.1.35) activity assays in mitochondrial fractions or purified enzyme preparations. At C11, this compound enables measurement of dehydrogenase activity at the upper boundary of medium-chain specificity, providing a direct comparator against standard short-chain substrates (e.g., 3-hydroxybutyryl-CoA, C4) and allowing precise delineation of enzyme chain-length preference curves in kinetic studies [1][2].

In Vitro Reconstitution of Undecanoic Acid β-Oxidation

Serves as the 3-hydroxyacyl-CoA intermediate for in vitro reconstitution of the complete β-oxidation spiral for undecanoic acid (C11:0). This enables stepwise analysis of medium-chain acyl-CoA dehydrogenase (MCAD), enoyl-CoA hydratase, M/SCHAD, and thiolase activities in isolated mitochondrial or peroxisomal systems, with particular relevance for studying medium-chain triglyceride (MCT) metabolism and metabolic disorders affecting mcFAO [1][3].

Carnitine Shuttle Boundary Substrate for Transport Studies

Employed as a medium-chain substrate (C11) in mitochondrial import assays to compare carnitine-dependent versus carnitine-independent uptake mechanisms. Because long-chain acyl-CoAs (≥C12) require CPT1/CPT2-mediated transport while short/medium-chain species do not, 3-hydroxyundecanoyl-CoA serves as a critical boundary compound for defining the chain-length threshold at which carnitine shuttle dependency becomes obligatory [2][4].

LC-MS/MS Metabolomics Standard for Acylcarnitine Profiling

Functions as a precursor standard for 3-hydroxyundecanoylcarnitine (C11-OH) in targeted metabolomics workflows. Acylcarnitine profiling is used clinically for newborn screening of fatty acid oxidation disorders; the C11-OH species serves as a medium-chain marker that can be used to validate analytical methods and establish reference ranges for medium-chain acylcarnitine species in biological matrices [2][4].

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